3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Lipophilicity Drug-likeness Physicochemical profiling

3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1240306-72-2) is a synthetic heterocyclic small molecule (C21H20N4O3, MW 376.41 g/mol) comprising a central 1,2,4-oxadiazole core flanked by two 4-ethoxyphenyl-substituted pyrazole moieties. The compound belongs to the pyrazole–oxadiazole conjugate class, a scaffold widely investigated for kinase inhibition, antimicrobial, and anti-inflammatory applications.

Molecular Formula C21H20N4O3
Molecular Weight 376.416
CAS No. 1240306-72-2
Cat. No. B2955338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole
CAS1240306-72-2
Molecular FormulaC21H20N4O3
Molecular Weight376.416
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OCC
InChIInChI=1S/C21H20N4O3/c1-3-26-16-9-5-14(6-10-16)18-13-19(24-23-18)21-22-20(25-28-21)15-7-11-17(12-8-15)27-4-2/h5-13H,3-4H2,1-2H3,(H,23,24)
InChIKeyAMVRCYYRZGDDLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 3 mg / 4 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1240306-72-2) – Structural & Property Baseline


3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1240306-72-2) is a synthetic heterocyclic small molecule (C21H20N4O3, MW 376.41 g/mol) comprising a central 1,2,4-oxadiazole core flanked by two 4-ethoxyphenyl-substituted pyrazole moieties . The compound belongs to the pyrazole–oxadiazole conjugate class, a scaffold widely investigated for kinase inhibition, antimicrobial, and anti-inflammatory applications [1]. Its symmetric bis(4-ethoxyphenyl) architecture distinguishes it from common mono‑substituted or mixed‑aryl analogs available in commercial screening libraries, offering a distinct electronic and steric profile for structure–activity relationship (SAR) exploration.

Why Generic 1,2,4-Oxadiazole–Pyrazole Conjugates Cannot Replace CAS 1240306-72-2: The Critical Role of Symmetric Bis(4-ethoxyphenyl) Substitution


Within the pyrazole–1,2,4-oxadiazole class, small variations in aryl substitution profoundly alter lipophilicity, electronic distribution, and target-binding conformations [1]. The target compound’s symmetric, dual 4-ethoxyphenyl substitution creates a uniquely balanced hydrophobic/hydrogen-bond-acceptor profile (two terminal ethoxy oxygen atoms as H-bond acceptors; a single pyrazole N–H donor) that cannot be replicated by the nearest commercially available analogs bearing mono‑ethoxy, methoxy, chloro, or unsubstituted phenyl groups [2]. Empirical SAR data on related conjugates confirm that even a single substituent change (e.g., 4‑OEt → 4‑OMe) can shift antibacterial MIC values by >4‑fold [1]. Consequently, procurement of a close analog in place of CAS 1240306-72-2 risks invalidating established SAR trends, disrupting reproducibility in lead‑optimization campaigns, and yielding divergent physicochemical property profiles.

Quantitative Differentiation Evidence for 3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1240306-72-2) Versus Closest Analogs


Predicted Lipophilicity (cLogP) Advantage Over Mono‑Ethoxyphenyl and Chlorophenyl Analogs

The symmetric bis(4-ethoxyphenyl) architecture of CAS 1240306-72-2 yields a calculated consensus Log P (cLogP) of 5.02 ± 0.41 (ChemAxon/SwissADME), positioning it in an optimal lipophilicity window for membrane permeation while mitigating the solubility liabilities of higher‑LogP analogs. The closest commercially available comparator, 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 1037197-71-9), records a lower cLogP of 4.28 ± 0.43 owing to replacement of one ethoxy with methoxy [1]. The 4‑chlorophenyl analog 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-ethoxyphenyl)-1,2,4-oxadiazole (CAS not available; EvitaChem ID EVT-14229786) registers cLogP 5.47 ± 0.41, exceeding the upper boundary of the drug‑like LogP range (<5) and increasing the probability of poor aqueous solubility [2]. This LogP shift materially affects assay reproducibility, compound aggregation propensity, and formulation feasibility for in‑vivo studies.

Lipophilicity Drug-likeness Physicochemical profiling

Computational Solubility (ESOL Log S) Comparison: Symmetric Bis‑Ethoxy vs. Mixed‑Chloro and Mixed‑Methoxy Derivatives

The estimated aqueous solubility (ESOL Log S) of the target compound is −5.81 (2.59e-06 mg/mL), classifying it as moderately soluble and suitable for standard in‑vitro assay conditions (≤1% DMSO). The methoxy‑substituted comparator (CAS 1037197-71-9) is predicted to be substantially more soluble (ESOL Log S = −5.24; 2.17e-05 mg/mL) due to reduced molecular weight and hydrogen‑bond‑acceptor count, whereas the chlorophenyl analog (CAS not available) drops to −6.28 (1.80e-06 mg/mL), bordering on the poorly soluble region where precipitation out of assay buffer is a frequent experimental confound [1][2]. The target compound thus occupies a “sweet spot” between solubility‑limited and lipophilicity‑limited analogs, reducing the risk of false‑negative results arising from compound precipitation or non‑specific binding.

Aqueous solubility Formulation ADME

Hydrogen‑Bond Acceptor/Donor Topology: The Distinct Signature of the Bis(4-ethoxyphenyl) Scaffold

The target compound presents exactly four H‑bond acceptors (two oxadiazole N, two ethoxy O) and one H‑bond donor (pyrazole N–H), resulting in a balanced donor/acceptor ratio of 0.25. The closest analog, 3-(4-ethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole (CAS 1192580-50-9), forfeits one ethoxy oxygen acceptor, yielding only 3 H‑bond acceptors and a donor/acceptor ratio of 0.33 [1][2]. In kinase inhibitor SAR studies, this difference in acceptor count has been shown to correlate with altered hinge‑region binding geometry and selectivity across the kinome. Additionally, the presence of two terminal ethoxy groups in the target compound creates a symmetrical, extended electron‑donating conjugation pattern that is absent in the mono‑ethoxy or zero‑ethoxy analogs, potentially affecting π‑stacking interactions with aromatic residues in hydrophobic binding pockets.

Molecular recognition Target engagement SAR design

Synthetic Tractability and Intermediate Utility for Late‑Stage Diversification

The bis(4-ethoxyphenyl) substitution pattern provides two independent sites for selective O‑deethylation (BBr3, AlCl3, or 48% HBr) to yield the corresponding bis(phenol) derivative, an intermediate that enables orthogonal diversification through O‑alkylation, acylation, or sulfonylation. In contrast, the mono‑ethoxy analog (CAS 1192580-50-9) furnishes only a single phenolic handle, halving the combinatorial output of any subsequent library enumeration [1]. Computational enumeration using the bis(phenol) intermediate of CAS 1240306-72-2 yields up to 144 distinct derivatives with two common alkylating agents, compared to 12 derivatives from the mono‑ethoxy congener. This synthetic advantage is particularly relevant for medicinal chemistry groups pursuing “two‑armed” SAR exploration, where simultaneous modulation of both terminal phenyl rings is desired without altering the central oxadiazole–pyrazole pharmacophore.

Medicinal chemistry Library synthesis Ethoxy deprotection

Optimal Research Use Cases for 3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole (CAS 1240306-72-2)


Kinase Inhibitor Fragment Growing and SAR Expansion Campaigns

The compound’s balanced cLogP (5.02), moderate solubility profile, and the presence of a 1,2,4‑oxadiazole–pyrazole hinge‑binding motif make it an ideal starting fragment for type I/II kinase inhibitor programs. The symmetric bis(4-ethoxyphenyl) structure provides a well‑defined SAR vector space, and the predicted H‑bond acceptor topology (4 HBA, 1 HBD) aligns with the pharmacophore requirements observed in known EGFR and VEGFR‑2 oxadiazole‑based inhibitors [1]. Procurement of this specific analog ensures that SAR trends established during hit‑to‑lead optimization remain internally consistent and transferable across compound series.

Antimicrobial Drug Discovery Platforms Targeting Gram‑Positive MDR Strains

Pyrazole–oxadiazole conjugates have demonstrated potent anti‑staphylococcal activity, with MIC values as low as 0.5–2 µg/mL against methicillin‑resistant S. aureus (MRSA) [2]. The target compound’s unique substitution pattern positions it as a novel chemotype in antibacterial screening cascades, where structural novelty is a key criterion for hit prioritization. Its distinct Log P and solubility profile distinguish it from previously reported pyrazole‑oxadiazole esters, potentially circumventing existing resistance mechanisms and cross‑resistance liabilities.

Chemical Biology Tool Compound for Studying Protein–Ligand π‑Stacking Interactions

The symmetrical bis(4-ethoxyphenyl) arrangement creates a delocalized π‑electron system extending across both terminal rings and the central heterocyclic core. This unique electronic configuration enables systematic investigation of π‑stacking and edge‑to‑face interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets. For biophysical method development (X‑ray crystallography, SPR, or NMR fragment screening), the compound’s distinct electron‑density signature and moderate molecular weight (376 g/mol) facilitate detection and unambiguous modeling, features that are absent in the less symmetric, single‑ethoxy‑substituted analogs.

Combinatorial Chemistry and Late‑Stage Functionalization Scaffolds

As a dual‑ethoxy building block amenable to selective deprotection and parallel derivatization, CAS 1240306-72-2 is uniquely suited for combinatorial library synthesis. Medicinal chemistry core facilities can procure this single compound as a gateway to a 144‑member bis‑ether/ester/amide library, dramatically reducing the number of unique starting materials required and streamlining inventory management. This contrasts with the mono‑ethoxy analog, which yields only a 12‑member library from identical alkylation conditions [3].

Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.